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Introduction

Davalintide (AC2307) is a second-generation amylinomimetic peptide analog that has
demonstrated enhanced pharmacological properties for reducing food intake and body weight
compared to native amylin.[1][2] As a chimeric peptide combining sequences from rat amylin
and salmon calcitonin (sCT), Davalintide exhibits a unique pharmacological profile, interacting
with multiple receptors within the calcitonin (CT) family.[2][3] This technical guide provides an
in-depth analysis of the structure-activity relationship (SAR) of Davalintide, presenting key
guantitative data, detailed experimental methodologies, and visual representations of its
mechanism of action.

Molecular Structure and Receptor Interactions

Davalintide is a 32-amino acid peptide that shares approximately 49% sequence identity with
rat amylin.[3] Its sequence is: KCNTATCVLGRLSQELHRLQTYPRTNTGSNTY.

Davalintide's enhanced and prolonged in vivo effects are not due to an extended plasma half-
life, which is comparable to that of amylin (approximately 26 minutes), but rather to its unique
receptor binding kinetics, specifically a slowed dissociation from its target receptors.
Davalintide is a non-selective agonist, binding with high affinity to amylin receptors (AMY),
calcitonin receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors.
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Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three
receptor activity-modifying proteins (RAMPSs), designated as AMY1 (CTR + RAMP1), AMY2
(CTR + RAMP2), and AMY3 (CTR + RAMP3).

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for Davalintide and related

peptides, providing insights into its receptor binding affinity and functional potency.

Binding Affinity

Peptide Receptor . Reference
(Ki/IC50, nM)
o Amylin (rat nucleus High Affinity
Davalintide
accumbens) (qualitative)
o o High Affinity
Davalintide Calcitonin (human) o
(qualitative)
o High Affinity
Davalintide CGRP (human) o
(qualitative)
Table 1: Receptor Binding Affinity of Davalintide.
. Potency .
Peptide Assay Species Reference
(EC50/ED50)
Reduction of ED50=5.0
Davalintide Rat
Food Intake (IP) Ho/kg
) Reduction of ED50=11.3
Amylin (rat) Rat
Food Intake (IP) po/kg
o Gastric Emptying ED50 = 2.3
Davalintide o Rat
Inhibition (SC) pa/kg
) Gastric Emptying ED50 =4.1
Amylin (rat) o Rat
Inhibition (SC) Ho/kg

Table 2: In Vivo Potency of Davalintide and Amylin.
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Signaling Pathways

Davalintide, through its interaction with amylin and calcitonin receptors, primarily activates the
Gs alpha subunit (Gas) of the G protein-coupled receptor (GPCR). This activation stimulates
adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate
(cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which in turn
phosphorylates downstream targets, leading to the physiological effects of Davalintide, such
as reduced food intake and delayed gastric emptying.

Click to download full resolution via product page

Davalintide's primary signaling cascade.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Davalintide
Analogs

This protocol outlines the general steps for synthesizing Davalintide analogs using Fmoc/tBu
chemistry.

Materials:

» Rink Amide resin

e Fmoc-protected amino acids with acid-labile side-chain protecting groups
e Coupling reagents (e.g., HBTU, HATU)

e Base (e.g., DIEA)

o Deprotection solution (e.g., 20% piperidine in DMF)

o Cleavage cocktail (e.g., TFA/TIS/water)
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e Solvents (DMF, DCM, NMP)
Procedure:
e Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour.

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF.

e Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin
using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Monitor the reaction
for completion using a ninhydrin test.

o Capping (Optional): To block any unreacted amino groups, a capping step with acetic
anhydride can be performed.

« |terative Cycles: Repeat the deprotection and coupling steps for each subsequent amino
acid in the desired sequence.

» Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the
resin and remove the side-chain protecting groups using a cleavage cocktail (e.g.,
TFA/TIS/water).

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized peptide using mass
spectrometry and analytical RP-HPLC.
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General workflow for Solid-Phase Peptide Synthesis.
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Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of Davalintide analogs to

amylin or calcitonin receptors.
Materials:

Cell membranes or whole cells expressing the target receptor (e.g., HEK293 cells
transfected with CTR and RAMPS)

Radiolabeled ligand (e.g., *2°I-labeled salmon calcitonin or amylin)

Unlabeled competitor peptides (Davalintide analogs at various concentrations)

Binding buffer

Filtration apparatus with glass fiber filters

Gamma counter

Procedure:

o Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration
of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide in
binding buffer.

¢ Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for
a sufficient time to reach equilibrium.

o Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber
filters using a cell harvester. The filters will trap the receptor-bound radioligand.

e Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

o Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma

counter.
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o Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. Determine the ICso value (the concentration of competitor that inhibits 50% of
the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the

Cheng-Prusoff equation.
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Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol details a method to measure the functional potency of Davalintide analogs by
guantifying intracellular cAMP levels.

Materials:

o Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)

» Davalintide analogs at various concentrations

e Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

o Cell lysis buffer

o CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

o Plate reader compatible with the detection kit

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

e Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

e Agonist Stimulation: Add varying concentrations of the Davalintide analogs to the wells and
incubate for a specific time at 37°C to stimulate the receptors.

e Cell Lysis: Lyse the cells to release the intracellular cAMP.

e CAMP Detection: Quantify the amount of cCAMP in the cell lysates using a commercial cAMP
detection kit according to the manufacturer's instructions.

» Data Analysis: Plot the cAMP concentration against the logarithm of the agonist
concentration. Determine the ECso value (the concentration of agonist that produces 50% of
the maximal response).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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